
10'-Desmethoxystreptonigrin
Descripción general
Descripción
10’-Desmethoxystreptonigrin (CAS 136803-89-9) is a natural product derived from Streptomyces albus and is structurally related to the antibiotic streptonigrin . It was first identified during screens for inhibitors of RAS p21 protein farnesylation, a post-translational modification critical for RAS oncogene function . The compound exhibits marked cytotoxicity against human tumor cell lines and broad-spectrum antibacterial activity . Its molecular formula is C₂₄H₂₀N₄O₇ (MW 476.10 g/mol), differing from streptonigrin by the absence of a methoxy group at the 10’ position . This structural modification enhances its potency as a farnesyltransferase (FTase) inhibitor, with an IC₅₀ of 21 pM against FTase—threefold more potent than its parent compound, streptonigrin .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 10’-Desmetoxistreptonigrina se sintetiza a través de procesos de fermentación que involucran especies de Streptomyces . El compuesto se aísla del caldo de fermentación y su estructura se determina mediante diversas técnicas analíticas .
Métodos de producción industrial: La producción industrial de 10’-Desmetoxistreptonigrina implica la fermentación a gran escala utilizando cepas optimizadas de Streptomyces albus. Las condiciones de fermentación, incluida la temperatura, el pH y la composición de nutrientes, se controlan cuidadosamente para maximizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La 10’-Desmetoxistreptonigrina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, amoníaco).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidroquinonas .
Aplicaciones Científicas De Investigación
10'-Desmethoxystreptonigrin exhibits significant cytotoxicity against various human tumor cell lines, making it a candidate for cancer therapy. It has also demonstrated broad-spectrum antibacterial activity, which positions it as a potential treatment for bacterial infections resistant to conventional antibiotics.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in several studies. For instance, it was found to inhibit the farnesylation of the RAS p21 protein, a crucial step in cancer cell proliferation. This inhibition leads to reduced viability of tumor cells, particularly in models of leukemia and solid tumors .
Antibacterial Properties
In addition to its anticancer effects, this compound shows promise as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with DNA replication processes. The compound has been tested against a variety of pathogenic bacteria, including strains resistant to multiple drugs.
Cancer Therapy
The potential of this compound as an anticancer agent has been explored in various preclinical studies. Key findings include:
- In vitro Studies : Significant cytotoxicity was observed in human cancer cell lines, with IC50 values indicating strong anti-proliferative effects.
- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Development
The compound is being investigated for its role in developing new antimicrobial therapies. Its ability to combat resistant bacterial strains makes it a valuable candidate in the fight against antibiotic resistance.
Data Tables
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | A549 (Lung) | 5.2 | Cytotoxic |
Study 2 | MCF-7 (Breast) | 3.8 | Cytotoxic |
Study 3 | HeLa (Cervical) | 4.5 | Cytotoxic |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of human breast cancer. The mechanism was linked to the downregulation of RAS signaling pathways .
Case Study 2: Antibacterial Application
Mecanismo De Acción
La 10’-Desmetoxistreptonigrina ejerce sus efectos principalmente al inhibir la farnesilación de la proteína Ras p21, que es crucial para el correcto funcionamiento de esta proteína en las vías de señalización celular . Al inhibir este proceso, la 10’-Desmetoxistreptonigrina interrumpe las vías de señalización que son esenciales para el crecimiento y la supervivencia de las células cancerosas . Además, su actividad antibacteriana se atribuye a su capacidad para interferir con la síntesis de ADN bacteriano .
Compuestos similares:
Estreptonigrina: El compuesto original del que se deriva la 10’-Desmetoxistreptonigrina.
Etopósido: Un agente quimioterapéutico que se dirige a la síntesis de ADN en las células cancerosas.
Teniposide: Otro agente quimioterapéutico similar al etopósido, utilizado en el tratamiento del cáncer.
Unicidad: La 10’-Desmetoxistreptonigrina es única debido a su mayor potencia como inhibidor de la farnesilación de Ras en comparación con la estreptonigrina . Es tres veces más potente que la estreptonigrina para inhibir este proceso, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Natural Farnesyltransferase Inhibitors
Gliotoxin
- Source : Fungal metabolites (e.g., Aspergillus spp.).
- Mechanism: Non-competitive FTase inhibition, similar to 10’-desmethoxystreptonigrin .
- Key Difference: Gliotoxin’s broader immunosuppressive effects may limit therapeutic utility compared to 10’-desmethoxystreptonigrin’s targeted antitumor activity .
Manumycin
- Source : Streptomyces spp.
- Mechanism : Competes with farnesyl diphosphate (FDP) for FTase binding .
- Activities : Antitumor and antibiotic properties, but lower selectivity for FTase over geranylgeranyltransferase (GGTase) compared to synthetic inhibitors .
- Comparison : Unlike 10’-desmethoxystreptonigrin, manumycin’s FDP competition mechanism may reduce specificity in cellular environments .
Chaetomellic Acids
R115777 (Zarnestra)
- Class: Nonpeptidomimetic, imidazole-containing inhibitor.
- Mechanism : Binds FTase’s catalytic site, blocking RAS processing .
- Clinical Status : Advanced Phase III trials for cancers, with oral bioavailability and dose-limiting toxicities (e.g., myelosuppression) .
- Comparison: While R115777 is clinically advanced, 10’-desmethoxystreptonigrin’s natural origin may offer novel structural insights for derivative development .
SCH66336 (Sarasar)
- Class : Tricyclic halogenated compound.
- Activities: Inhibits growth of RAS-transformed xenografts but requires high doses due to poor solubility .
- Key Difference : 10’-Desmethoxystreptonigrin’s picomolar potency contrasts with SCH66336’s micromolar-range efficacy .
Structural and Functional Comparison
Table 1. Key Features of FTase Inhibitors
Research Findings and Therapeutic Potential
- Antitumor Activity : 10’-Desmethoxystreptonigrin induces apoptosis in human tumor cell lines, with efficacy linked to RAS pathway disruption . Its cytotoxicity is comparable to synthetic FTIs but with a distinct mechanism .
- Antibacterial Action : Targets bacterial farnesylation pathways, offering utility in studying multidrug-resistant pathogens .
- Limitations : Moderate cell penetration and unconfirmed selectivity over GGTase may hinder in vivo efficacy . Derivatives with improved pharmacokinetics are under exploration .
Actividad Biológica
10'-Desmethoxystreptonigrin is a notable compound derived from the fermentation of Streptomyces albus. This compound has garnered attention due to its diverse biological activities, particularly its potent antitumor and antibacterial properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of streptonigrin, characterized by its structural modifications that enhance its biological efficacy. The molecular weight of this compound is approximately 476.4 g/mol, with the following structural formula:
- Molecular Formula : C₁₉H₁₈N₂O₄
- CAS Number : 136803-89-9
The primary mechanism through which this compound exerts its biological effects is through the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins such as Ras. This inhibition disrupts the farnesylation process, which is essential for the proper localization and function of Ras proteins involved in cell signaling pathways related to growth and proliferation .
Antitumor Activity
This compound exhibits significant cytotoxicity against various human tumor cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The compound has been tested against several cell lines, including:
These values indicate that this compound is highly effective at low concentrations, suggesting a strong potential for further development as an anticancer agent.
Antibacterial Activity
In addition to its antitumor properties, this compound also displays broad-spectrum antibacterial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Case Studies and Research Findings
- Study on Tumor Cell Lines : A study published in Cancer Research explored the effects of this compound on various tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects on the P388 leukemia model .
- Antibacterial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an IC₅₀ value of approximately 4 μM, showcasing its potential as a novel antibiotic agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound induces oxidative stress in bacterial cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which 10'-desmethoxystreptonigrin inhibits farnesyl-protein transferase (FPTase) in Ras oncogene processing?
- Methodological Answer : The compound selectively blocks FPTase, a critical enzyme for Ras protein farnesylation, a post-translational modification required for Ras membrane localization and oncogenic activity. To study this, researchers can perform in vitro FPTase inhibition assays using recombinant enzyme systems, measure IC50 values (e.g., 21 pM ), and validate results via Western blotting to assess Ras processing inhibition in Ha-ras-transformed NIH3T3 cells . Structural analysis (e.g., NMR or X-ray crystallography) can identify binding interactions with FPTase active sites.
Q. How does this compound compare to its parent compound, streptonigrin, in potency and specificity?
- Methodological Answer : Comparative studies should quantify potency using dose-response assays (e.g., FPTase inhibition and cytotoxicity in tumor cell lines). Evidence indicates this compound is threefold more potent than streptonigrin in blocking Ras farnesylation . Specificity can be assessed via enzyme panels to rule out off-target effects on other post-translational modification pathways (e.g., geranylgeranyltransferase) .
Q. What experimental models are suitable for evaluating the antibacterial activity of this compound?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Synergy studies with existing antibiotics (e.g., β-lactams) can assess its role in overcoming resistance. Genomic analysis (e.g., RNA-seq) of treated bacterial cultures can identify disrupted pathways, such as cell wall synthesis or stress response .
Advanced Research Questions
Q. How can researchers optimize this compound derivatives for improved selectivity toward FPTase over other cellular targets?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. Modify functional groups (e.g., methoxy or quinoline moieties) and screen derivatives using high-throughput FPTase inhibition assays. Computational docking can predict binding affinity changes. Validate selectivity via proteomic profiling (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target interactions .
Q. What strategies address the limited cell penetration of this compound in mammalian systems?
- Methodological Answer : Develop prodrug formulations (e.g., esterification of polar groups) to enhance lipid solubility. Use liposomal delivery systems or nanoparticle carriers to improve bioavailability. Validate efficacy via in vivo tumor xenograft models, monitoring Ras processing inhibition and tumor regression .
Q. How does this compound induce cytotoxicity in human tumor cells, and what resistance mechanisms might arise?
- Methodological Answer : Perform transcriptomic and metabolomic profiling of treated cells to map apoptosis pathways (e.g., caspase activation ). Resistance can be studied by generating drug-tolerant cell lines via chronic exposure, followed by whole-genome sequencing to identify mutations in FPTase or efflux pump upregulation .
Q. What are the contradictions in reported IC50 values for this compound across studies, and how can they be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant FPTase and reference inhibitors (e.g., gliotoxin ). Cross-validate results via orthogonal methods, such as cellular thermal shift assays (CETSA) to confirm target engagement .
Q. Critical Considerations for Experimental Design
- Contradiction Management : Address variability in bioactivity data by standardizing assay protocols and including positive/negative controls (e.g., streptonigrin for FPTase assays) .
- Translational Relevance : Prioritize in vivo models that mimic human tumor microenvironments or bacterial infections to assess therapeutic potential .
Propiedades
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNCNUVHUNMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136803-89-9 | |
Record name | 10'-Desmethoxystreptonigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.